molecular formula C8H13N3O B8656510 N-(1,3,5-trimethylpyrazol-4-yl)acetamide

N-(1,3,5-trimethylpyrazol-4-yl)acetamide

Cat. No.: B8656510
M. Wt: 167.21 g/mol
InChI Key: IHCULUJACYLIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3,5-trimethylpyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C8H13N3O and its molecular weight is 167.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-(1,3,5-trimethylpyrazol-4-yl)acetamide

InChI

InChI=1S/C8H13N3O/c1-5-8(9-7(3)12)6(2)11(4)10-5/h1-4H3,(H,9,12)

InChI Key

IHCULUJACYLIQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under anhydrous conditions, a mixture of 4-amino-1,3,5-trimethyl-1H-pyrazole (10 g, 80 mmol) and triethylamine (16.7 mL, 120 mmol) was treated dropwise with acetyl chloride (6.3 mL, 88 mmol). The reaction mixture was stirred at ambient temperature for 72 hours. The triethylamine hydrochloride was removed by vacuum filtration. The filtrate was concentrated in vacuo and the residue triturated with Et2O to give 9.6 g of title compound as a tan solid (72% yield, m.p. 118-119° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods II

Procedure details

A suspension of 1,3,5-trimethylpyrazol-4-amine (1 g, 7.99 mmol), potassium acetate (0.862 g, 8.79 mmol) and acetic anhydride (0.889 mL, 7.99 mmol) in EtOAc (25 mL) was stirred at 25° C. overnight. Silica gel was added and the mixture was concentrated. The crude product was purified by flash chromatography on silica gel eluting with 0 to 5% MeOH in DCM. The solvent was evaporated to dryness to afford N-(1,3,5-trimethylpyrazol-4-yl)acetamide (1.390 g, 104%) as a off-white solid. Mass spectrum: MH+ 168
Quantity
1 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.862 g
Type
reactant
Reaction Step One
Quantity
0.889 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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